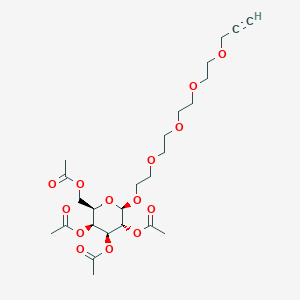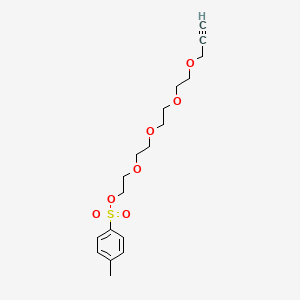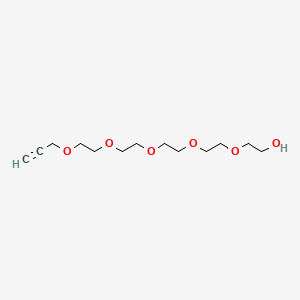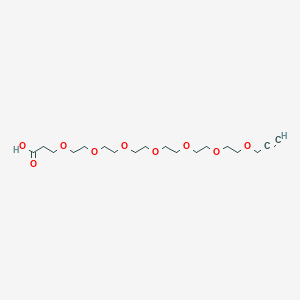
PU-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PU-11 is an Hsp90-selective inhibitor.
Applications De Recherche Scientifique
1. Public Understanding of Science
PU-11 has been linked to the public understanding of science (PUS), a concept central to governmental policy discussions and the representation of science, medicine, and technology. A study by Miah (2005) highlights the importance of developing global engagement with science and ethics, especially in the context of genetic technology and the role of experts in public debate. This aligns with the broader agenda of advancing the methodological assumptions of PUS through cyberspace communities (Miah, 2005).
2. Leisure Sports Development in China
Zhang Qi (2009) discusses the impact of PUS on leisure sports in China, emphasizing how the dismissal of PUS can affect people's recognition of leisure sports and weaken public participation. Promoting PUS in the context of leisure sports development aligns with the scientific development concept and can foster sustainable development in this sector (Zhang Qi, 2009).
3. Scientists' Participation in PUS Activities
Pearson (2001) reviews the participation of scientists in PUS activities, emphasizing the notion of duty and the success of schemes by the U.K. Research Councils. This study reveals a gap between formal policy and practice on the ground, questioning the feasibility of PUS involvement as an obligation for all research scientists (Pearson, 2001).
4. Nano Polyurethane-Assisted Biodetection
Chen et al. (2011) utilized nanostructured polyurethane (PU) in biosensors, demonstrating improved sensitivity for detecting H(2)O(2). This novel application of PU in enzyme immobilization highlights its potential in constructing ultrasensitive amperometric biosensors (Chen et al., 2011).
5. Biodegradation of Polyurethanes
Magnin et al. (2020) focused on the biological degradation of polyurethanes (PU), an important domain for designing eco-friendly materials and green recycling processes. This research contributes to understanding the mechanisms involved in PU biodegradation and supports future studies in this field (Magnin et al., 2020).
Propriétés
Numéro CAS |
1454619-18-1 |
|---|---|
Formule moléculaire |
C19H23N5O3 |
Poids moléculaire |
369.42 |
Nom IUPAC |
(E)-9-(but-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine |
InChI |
InChI=1S/C19H23N5O3/c1-5-6-7-24-15(23-16-18(20)21-11-22-19(16)24)10-12-8-13(25-2)17(27-4)14(9-12)26-3/h5-6,8-9,11H,7,10H2,1-4H3,(H2,20,21,22)/b6-5+ |
Clé InChI |
ZAFMHPQRCYVTLV-AATRIKPKSA-N |
SMILES |
NC1=C2N=C(CC3=CC(OC)=C(OC)C(OC)=C3)N(C/C=C/C)C2=NC=N1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PU-11; PU 11; PU11; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















